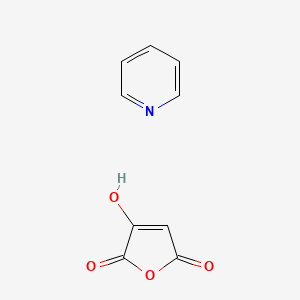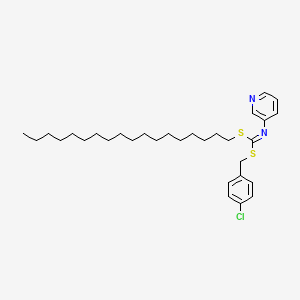![molecular formula C4H5N7 B14653659 6-Hydrazinyltetrazolo[1,5-b]pyridazine CAS No. 52476-90-1](/img/structure/B14653659.png)
6-Hydrazinyltetrazolo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyltetrazolo[1,5-b]pyridazine is a heterocyclic compound that features a unique combination of a tetrazole ring fused to a pyridazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazine and tetrazole functionalities within the same molecule imparts unique chemical properties that can be exploited for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydrazinyltetrazolo[1,5-b]pyridazine can be synthesized through a multi-step process involving the reaction of hydrazine derivatives with tetrazole precursors. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide to form 6-azidotetrazolo[1,5-b]pyridazine, which is then reduced to this compound . The reaction conditions typically involve the use of solvents such as acetic acid and the application of heat to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with appropriate safety measures due to the potential hazards associated with azide compounds. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyridazines, hydrazine derivatives, and various oxidized forms of the compound.
Scientific Research Applications
6-Hydrazinyltetrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Mechanism of Action
The mechanism of action of 6-hydrazinyltetrazolo[1,5-b]pyridazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of specific enzymes or the modification of protein structures. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
6-Azidotetrazolo[1,5-b]pyridazine: This compound is structurally similar but contains an azide group instead of a hydrazine group.
6-Hydroxytetrazolo[1,5-b]pyridazine: This compound features a hydroxyl group in place of the hydrazine group.
Uniqueness: 6-Hydrazinyltetrazolo[1,5-b]pyridazine is unique due to the presence of both hydrazine and tetrazole functionalities, which impart distinct chemical reactivity and potential applications. The hydrazine group allows for covalent modifications, while the tetrazole ring provides stability and the ability to participate in various non-covalent interactions.
Properties
CAS No. |
52476-90-1 |
|---|---|
Molecular Formula |
C4H5N7 |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
tetrazolo[1,5-b]pyridazin-6-ylhydrazine |
InChI |
InChI=1S/C4H5N7/c5-6-3-1-2-4-7-9-10-11(4)8-3/h1-2H,5H2,(H,6,8) |
InChI Key |
ROUOGJAMSNIJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=NN2N=C1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)

![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)



![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)





